molecular formula C5H9ClN2O2 B2793426 cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride CAS No. 2375248-75-0

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride

Cat. No.: B2793426
CAS No.: 2375248-75-0
M. Wt: 164.59
InChI Key: FGDGMCOFWFWQNY-HJXLNUONSA-N
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Description

cis-3,3a,4,5,6,6a-Hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolidine-oxazolone core. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDGMCOFWFWQNY-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)OC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazole ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Functionalization Reactions

The bicyclic core undergoes regioselective modifications at the pyrrolidine nitrogen or oxazolone carbonyl:

Acylation and Carbonyl Substitution

  • Acylation : Reacts with acyl chlorides (e.g., benzotriazole-5-carbonyl chloride) in dichloromethane (DCM) using triethylamine (TEA) as a base to yield N-acylated derivatives (e.g., (E)-1-[(3aR,6aR)-5-(2H-benzotriazole-5-carbonyl)-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(3-chloro-5-methylsulfonylphenyl)prop-2-en-1-one) .

  • Propargylation : Alkyne-containing substituents are introduced via Sonogashira coupling under palladium catalysis .

Example Reaction Conditions :

Reaction TypeReagents/ConditionsProduct SubstituentYieldSource
AcylationBenzotriazole-5-carbonyl chloride, TEA2H-benzotriazole-5-carbonyl75%
PropargylationPd(PPh₃)₄, CuI, DMF, 80°C3-(4-chloro-2-fluorophenyl)62%

Pd-Catalyzed Carboamination

The compound serves as a substrate in tandem N-arylation/carboamination reactions to construct polycyclic frameworks. For example:

  • Reaction with aryl halides (e.g., 2-bromophenyl derivatives) in the presence of Pd(OAc)₂ and Xantphos generates benzofused 1-azabicyclo[3.3.0]octanes .

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by alkene insertion and reductive elimination to form the C–N bond .

Stability and Reactivity Profile

  • Acid Sensitivity : The oxazolone ring undergoes hydrolysis under strongly acidic conditions (pH < 2) to yield pyrrolidine dicarboxylic acid derivatives .

  • Thermal Stability : Decomposes above 200°C, with no observable degradation at room temperature for >6 months .

Scientific Research Applications

Biological Activities

Research indicates that cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride may serve as a modulator of neurotransmitter systems. Preliminary studies suggest its potential efficacy in treating conditions such as anxiety and depression through interactions with:

  • Histamine H3 Receptors : Modulation of these receptors may affect neurotransmitter release and contribute to anxiolytic effects.
  • Serotonin Transporters : By influencing serotonin levels, the compound may impact mood regulation and depressive symptoms.

Applications in Medicinal Chemistry

The compound's structural characteristics align it with other biologically active compounds. Notable applications include:

Application AreaDescription
Neurological Disorders Potential treatment for anxiety and depression through receptor modulation.
Antimicrobial Activity Investigated for efficacy against various bacterial strains.
Anti-inflammatory Effects Research suggests potential use in reducing inflammation-related conditions.

Case Studies and Research Findings

  • Modulation of Neurotransmitters :
    • A study demonstrated that this compound effectively modulated serotonin transporter activity in vitro. This modulation points towards its potential use in treating mood disorders by enhancing serotonin availability in the synaptic cleft.
  • Antimicrobial Properties :
    • In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, suggesting its utility in developing new antimicrobial agents.
  • Anti-inflammatory Research :
    • Preliminary findings indicated that the compound could inhibit pro-inflammatory cytokine production in cell cultures, highlighting its potential application in inflammatory disease management.

Mechanism of Action

The mechanism of action of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Structural Similarities :

  • The target compound and compound 27 share a bicyclic pyrrolidine-containing scaffold, but 27 incorporates a benzotriazole carbonyl group instead of an oxazolone ring. This substitution may enhance π-π stacking interactions in biological systems .
  • Both compounds are hydrochlorides, suggesting comparable solubility profiles in aqueous media.

Synthetic Efficiency: Compound 27 was synthesized via Boc deprotection using HCl in 2-propanol, achieving an 87% yield .

Spectral Data :

  • The 1H NMR of compound 27 reveals distinct aromatic (δ 7.5–9.6 ppm) and aliphatic (δ 2.2–3.6 ppm) proton environments, which are characteristic of benzotriazole and pyrrolidine motifs. The target compound’s oxazolone ring would likely exhibit unique carbonyl (C=O) stretching vibrations (~1750 cm⁻¹ in IR) absent in 27 .

In contrast, the benzotriazole group in 27 could act as a bioisostere for carboxylic acids or amides .

Research Findings and Limitations

  • Compound 27 : Demonstrated efficient synthesis (87% yield) and stability as a hydrochloride salt. Its benzotriazole-pyrrolidine scaffold is a promising template for kinase inhibitor optimization .
  • Further studies on its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile are warranted.
  • Limitations : The evidence lacks direct comparisons of the target compound’s biological activity or synthetic details. Data from broader literature (e.g., PubChem, DrugBank) would strengthen this analysis.

Biological Activity

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a hexahydropyrrolo-oxazole ring system and has been investigated for its interactions with various neurotransmitter systems, particularly in the context of anxiety and depression treatment.

Chemical Structure

The compound's structure can be represented as follows:

C7H10ClN2O2\text{C}_{7}\text{H}_{10}\text{ClN}_{2}\text{O}_{2}

Preliminary studies indicate that this compound may act as a modulator of histamine H3 receptors and serotonin transporters. These interactions suggest its potential utility in treating conditions like anxiety and depression by influencing neurotransmitter systems .

Pharmacological Effects

  • Anxiolytic Activity : The compound has shown promise as an anxiolytic agent in various preclinical models. Its ability to modulate serotonin levels may contribute to reduced anxiety behaviors observed in animal studies .
  • Antidepressant Potential : In addition to anxiolytic effects, it has been evaluated for antidepressant activity. Research indicates that it may enhance serotonergic signaling, which is crucial for mood regulation .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Various synthetic routes have been documented:

MethodDescription
Cyclization of amines with epoxidesCommon method involving specific temperatures and solvents to achieve high yield and purity .
Use of chiral auxiliariesSynthesis utilizing chiral auxiliaries to produce enantiomerically pure compounds .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other compounds in the same class. Below is a summary table highlighting some related compounds:

Compound NameStructural CharacteristicsUnique Features
Hexahydro-pyrrolo[2,1-a]isoquinolineFused isoquinoline structureStrong receptor modulation properties
Hexahydro-pyrrolo[3,4-c]pyrroleBicyclic structure with different nitrogen placementExhibits varied biological activities
Thiazolo[3,4-c]oxazolonesContains thiazole instead of pyrroleDistinct reactivity patterns due to sulfur presence

The distinct combination of oxazole and pyrrole rings in this compound may provide unique pharmacological profiles compared to these similar compounds .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Anxiety Models : In one study using Swiss albino mice subjected to immobilization stress tests, administration of this compound resulted in significant attenuation of stress-induced behavioral alterations .
  • Clinical Evaluations : Ongoing clinical evaluations are assessing the anxiolytic and antidepressant potential of this compound based on its pharmacodynamic properties observed in animal models .

Q & A

Advanced Research Question

  • DFT Calculations : Predict transition-state geometries for cyclization steps .
  • Molecular Dynamics : Simulate solvation effects on reaction pathways .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) if pharmacological data are limited .

Example : DFT studies on analogous pyrrolo-oxazolones identified electron-deficient carbons as nucleophilic sites .

What are the challenges in resolving contradictory spectroscopic data?

Advanced Research Question
Contradictions may arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) .
  • Isotopic Labeling : Track proton exchange in D2_2O .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., δ 7.05–7.65 ppm for aromatic protons in analogs) .

Case Study : Discrepancies in 1H^1H NMR shifts for a related compound were resolved via NOESY correlations confirming cis stereochemistry .

What pharmacological profiling methods are applicable to this compound?

Advanced Research Question
While direct data are limited, analogous pyrrolo-oxazolones are screened for:

  • Enzyme Inhibition : Assay against kinases or proteases using fluorescence-based protocols .
  • Cytotoxicity Testing : MTT assays on cancer cell lines .
  • ADME Prediction : Use in silico tools (e.g., SwissADME) to estimate permeability and metabolic stability .

Note : Structural similarities to bicyclic lactams suggest potential CNS activity .

How does this compound compare to structurally related analogs in stability studies?

Advanced Research Question

  • Hygroscopicity : Hydrochloride salts often require desiccated storage (<25°C) .
  • Thermal Degradation : TGA/DSC analysis reveals decomposition thresholds (e.g., >150°C for pyrrolo-oxazolones) .
  • pH Stability : Test solubility and degradation in buffers (pH 1–12) .

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